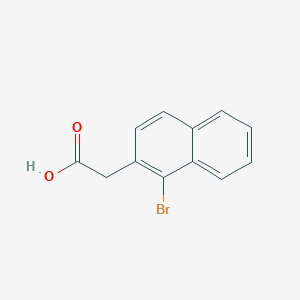
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C10H14ClNO . It’s also known as Benzeneethanamine, 5-chloro-2-ethoxy- .
Synthesis Analysis
The synthesis of such compounds often involves the use of transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .Chemical Reactions Analysis
Amines, including “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its analogs, provides valuable insights into the metabolism and pharmacokinetics of psychoactive phenethylamines. Studies have identified various metabolites in animal models, suggesting metabolic pathways that include deamination, reduction, oxidation, and acetylation (Kanamori et al., 2002). Understanding these pathways is crucial for developing therapeutic agents with predictable pharmacokinetic profiles.
Neuropsychiatric Disorders
Compounds with structural similarities to 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine have been explored for their potential in treating neuropsychiatric disorders. For example, certain 6-chloro-2'-methoxy biphenyl derivatives have shown promise as G-protein-biased ligands of 5-HT7R, indicating potential applications in treating autism spectrum disorders (ASDs) and other neurodevelopmental conditions (Lee et al., 2021).
Gastrointestinal Motility
The synthetic process and biological evaluation of compounds like 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides have revealed their potential as 5-HT4 receptor agonists. These compounds could enhance gastrointestinal motility, offering therapeutic options for conditions like gastroparesis (Suzuki et al., 1998).
Antimalarial Activity
In the realm of infectious diseases, derivatives of chloroquine and related quinoline-based compounds have been synthesized and evaluated for their antimalarial activity. Studies have shown that certain biphenyl derivatives exhibit potent activity against Plasmodium species, highlighting the potential of such compounds in developing new antimalarial agents (Werbel et al., 1986).
Environmental Toxicology
Research on persistent organic pollutants like DDT and its metabolites, which share structural similarities with this compound, has provided insights into their environmental fate and toxicological impact. Understanding the metabolism and persistence of such compounds is crucial for assessing environmental risks and developing safer alternatives (Gold et al., 1981).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine involves the reaction of 5-chloro-2-ethoxybenzaldehyde with ethylamine in the presence of a reducing agent to form the corresponding amine intermediate, which is then further reacted with acetaldehyde to yield the final product.", "Starting Materials": [ "5-chloro-2-ethoxybenzaldehyde", "ethylamine", "reducing agent", "acetaldehyde" ], "Reaction": [ "Step 1: 5-chloro-2-ethoxybenzaldehyde is reacted with ethylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding amine intermediate.", "Step 2: The amine intermediate is then further reacted with acetaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to yield the final product, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity." ] } | |
CAS-Nummer |
910380-95-9 |
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.7 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



